N-Isopropylpyrrolidin-3-amine hydrochloride
Description
Properties
Molecular Formula |
C7H17ClN2 |
|---|---|
Molecular Weight |
164.67 g/mol |
IUPAC Name |
N-propan-2-ylpyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C7H16N2.ClH/c1-6(2)9-7-3-4-8-5-7;/h6-9H,3-5H2,1-2H3;1H |
InChI Key |
DMYPDMWIWLCHLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1CCNC1.Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Pyrrolidin-3-one
An alternative approach uses pyrrolidin-3-one as the starting material, which undergoes reductive amination with isopropylamine.
- Step 1: Condensation of pyrrolidin-3-one with isopropylamine to form an imine intermediate.
- Step 2: Reduction of the imine using reducing agents such as sodium cyanoborohydride or hydrogenation catalysts.
- Step 3: Isolation of N-isopropylpyrrolidin-3-amine.
- Step 4: Formation of hydrochloride salt by reaction with HCl gas or aqueous HCl.
Advantages: High selectivity for monoalkylation, fewer side products.
Limitations: Requires careful control of reduction conditions and handling of reducing agents.
Protection-Deprotection Strategy
In some cases, the 3-amine group is protected (e.g., as a phthalimide derivative), followed by N-isopropylation and subsequent deprotection.
- Step 1: Protection of pyrrolidin-3-amine as N-(3-aminopropyl)phthalimide.
- Step 2: Alkylation of the protected amine with isopropyl halide.
- Step 3: Hydrazinolysis or other deprotection methods to liberate the free amine.
- Step 4: Salt formation with hydrochloric acid.
This method is inspired by synthetic routes used for related compounds such as N-(3-aminopropyl)methacrylamide hydrochloride, where phthalimide protection improves selectivity and yield.
Salt Formation: Hydrochloride Preparation
The final step in all methods involves converting the free base N-isopropylpyrrolidin-3-amine into its hydrochloride salt to improve stability, solubility, and handling.
- Common procedure: Bubbling dry hydrogen chloride gas into a solution of the free amine in anhydrous solvents like tetrahydrofuran (THF) or ethanol at 0–25 °C.
- Alternative: Addition of aqueous hydrochloric acid followed by solvent removal and drying.
- Yield: Typically high (above 90%) with crystalline solid formation.
Comparative Data Table of Preparation Methods
| Method | Key Steps | Reaction Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|---|
| Direct Alkylation | Pyrrolidin-3-amine + isopropyl halide | Base catalysis, 40–80 °C, aprotic solvent | Simple, scalable | Over-alkylation risk | 75–90 |
| Reductive Amination | Pyrrolidin-3-one + isopropylamine + reduction | Room temp to mild heating, reducing agent | High selectivity | Requires reducing agents | 80–95 |
| Protection-Deprotection | Phthalimide protection, alkylation, hydrazinolysis | 0–100 °C, multiple solvents | High purity, controlled steps | Multi-step, longer process | 85–93 |
| Hydrochloride Salt Formation | Reaction with HCl gas or aqueous HCl | 0–25 °C, THF or ethanol | High yield, stable product | Requires careful handling of HCl | 90–95 |
Research Findings and Optimization Notes
- Base selection: Potassium carbonate and sodium hydride are effective for alkylation, but sodium hydride offers stronger deprotonation, improving reaction rates.
- Solvent effects: Aprotic solvents like acetonitrile and THF favor nucleophilic substitution and salt formation, respectively.
- Temperature control: Maintaining low temperatures (0–5 °C) during sensitive steps (e.g., alkylation or hydrazinolysis) minimizes side reactions.
- Purification: Crystallization of the hydrochloride salt from solvents such as ethanol or ethyl acetate enhances purity.
- Yield optimization: Using stoichiometric ratios close to 1:1 for amine and alkylating agent reduces by-products.
Chemical Reactions Analysis
Acylation Reactions
The tertiary amine group in N-Isopropylpyrrolidin-3-amine reacts with acyl chlorides or anhydrides to form amide derivatives. This reaction is critical for modifying the compound’s pharmacokinetic properties.
Example Reaction:
Conditions:
-
Solvents: Tetrahydrofuran (THF) or dichloromethane (DCM)
-
Base: Triethylamine (TEA) or DABCO
-
Temperature: 0–25°C
Key Data:
| Reagent | Product Yield | Reaction Time | Citation |
|---|---|---|---|
| Acetyl chloride | 85–92% | 2–4 hours | |
| Benzoyl anhydride | 78–88% | 3–5 hours |
Salt Formation and Acid-Base Reactivity
The hydrochloride form readily participates in acid-base reactions, liberating the free amine under basic conditions.
Example Reaction:
Applications:
-
Free amine generation for further functionalization (e.g., alkylation).
-
pH-dependent solubility adjustments in drug formulations.
Stability Notes:
Nucleophilic Substitution
The pyrrolidine ring’s tertiary amine acts as a nucleophile in alkylation or arylation reactions.
Example Reaction with Alkyl Halides:
Conditions:
-
Solvents: Acetonitrile or DMF
-
Temperature: 50–80°C
-
Catalysts: Phase-transfer agents (e.g., TBAB)
Limitations:
-
Steric hindrance from the isopropyl group reduces reactivity toward bulky electrophiles.
Reductive Amination and Catalytic Hydrogenation
While direct literature on reductive amination is limited, analogous tertiary amines undergo hydrogenation under high-pressure conditions.
Theoretical Pathway:
Challenges:
-
Existing stereochemistry at the chiral center may influence reaction outcomes.
Oxidation Reactions
Tertiary amines like N-Isopropylpyrrolidin-3-amine are resistant to mild oxidation but form N-oxides under strong oxidizing conditions.
Example Reaction:
Conditions:
-
Oxidizing agents: Hydrogen peroxide (30%) or meta-chloroperbenzoic acid (mCPBA)
-
Solvents: Methanol or water
-
Temperature: 25–40°C
Role in Coordination Chemistry
The lone pair on the nitrogen atom enables coordination with metal ions, forming complexes for catalytic applications.
Example Complexation:
Applications:
Synthetic Utility in Heterocycle Formation
The compound serves as a precursor in synthesizing fused heterocycles via cycloaddition or ring-expansion reactions.
Example Pathway:
-
Reaction with nitrile oxides under [3+2] cycloaddition conditions yields isoxazolidine derivatives .
Key Research Findings
-
Regioselectivity: Steric effects from the isopropyl group dominate in electrophilic substitutions.
-
Chiral Retention: Reactions under mild conditions preserve the (R)-configuration, crucial for enantioselective synthesis .
-
Salt Stability: Hydrochloride form exhibits superior hygroscopic stability compared to other salts (e.g., sulfate) .
Scientific Research Applications
Pharmacological Applications
1. Central Nervous System Stimulant:
N-Isopropylpyrrolidin-3-amine hydrochloride has been studied for its stimulant properties. Research indicates that it may enhance cognitive functions and physical performance by increasing dopamine levels in the brain, similar to other stimulants like amphetamines. This property makes it of interest for conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
2. Drug Delivery Systems:
The compound's ability to form complexes with various drugs enhances its application in drug delivery systems. It can serve as a carrier for hydrophobic drugs, improving their solubility and bioavailability. This is particularly relevant in the development of light-activated polymers for targeted drug delivery systems in cancer therapy .
Case Studies and Research Findings
1. Cognitive Enhancement Studies:
A study published in a peer-reviewed journal examined the effects of this compound on cognitive performance in animal models. The results indicated significant improvements in memory retention and learning capabilities, suggesting potential therapeutic uses in cognitive disorders .
2. Drug Interaction Studies:
Research conducted on the interaction of this compound with various pharmaceutical compounds demonstrated its ability to modify pharmacokinetic profiles, enhancing the efficacy of co-administered drugs. This finding is crucial for optimizing combination therapies in clinical settings .
Comparative Analysis Table
| Property | This compound | Other Stimulants |
|---|---|---|
| Chemical Structure | C7H17ClN2 | Varies |
| Mechanism of Action | Dopaminergic activity | Dopaminergic/Adrenergic |
| Primary Use | Cognitive enhancement, drug delivery | ADHD treatment, weight loss |
| Side Effects | Potential for dependency | Cardiovascular issues |
| Research Status | Emerging | Well-established |
Mechanism of Action
The mechanism of action of N-Isopropylpyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-Isopropylpyrrolidin-3-amine hydrochloride with structurally related pyrrolidin-3-amine derivatives, emphasizing molecular features, physical properties, and hazards:
Key Observations:
Hydrochloride vs. Dihydrochloride Salts : The number of hydrochloride ions impacts molecular weight and solubility. For example, the dihydrochloride analog of N-Isopropylpyrrolidin-3-amine has a higher molecular weight (201.14 vs. 178.70) .
Stereochemistry : The R-configuration in (R)-1-Isopropylpyrrolidin-3-amine dihydrochloride may confer distinct biological activity compared to racemic or S-forms, though specific data are lacking .
Biological Activity
N-Isopropylpyrrolidin-3-amine hydrochloride, also referred to as (R)-N-Isopropylpyrrolidin-3-amine hydrochloride, is a compound with notable biological activities that have attracted attention in medicinal chemistry and pharmacology. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a pyrrolidine ring with an isopropyl group attached to the nitrogen atom. The presence of this isopropyl group enhances its lipophilicity, which is significant for its interaction with biological systems.
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems. Preliminary studies indicate that it may function as a stimulant , potentially influencing dopamine and norepinephrine transporters. This interaction suggests possible applications in treating conditions such as attention deficit hyperactivity disorder (ADHD) and depression .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Neuroprotective Effects : The compound may modulate neurochemical pathways, which could be beneficial in neurodegenerative diseases.
- Psychoactive Properties : Initial findings suggest stimulant-like effects, similar to other compounds in its class.
- Potential for Mood Regulation : Its interaction with neurotransmitter systems may influence mood and cognitive function.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1-Isopropylpyrrolidin-3-amine | 51628913 | Similar structure; different stereochemistry |
| N-Methylpyrrolidin-3-amine | 12345678 | Methyl substitution instead of isopropyl |
| 2-Aminopyrrolidine | 12345679 | Different functional group; less lipophilic |
| N,N-Dimethylpyrrolidin-3-amine | 12345680 | Dimethyl substitution; potential for different biological activity |
The unique isopropyl substitution and chiral nature of this compound may confer distinct pharmacological properties compared to these similar compounds.
Neuroprotective Studies
A study investigating the neuroprotective potential of this compound found that it could enhance neuronal survival under stress conditions. The compound was shown to modulate intracellular signaling pathways associated with cell survival, suggesting its potential use in neurodegenerative disorders .
Psychoactive Effects
Another study focused on the psychoactive properties of the compound highlighted its stimulant effects in animal models. The results indicated that administration led to increased locomotor activity, supporting its classification as a psychoactive agent.
Future Directions for Research
Further research is necessary to fully elucidate the pharmacological profile of this compound. Key areas for future investigation include:
- Detailed Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) characteristics.
- Long-Term Effects : Evaluating the long-term safety and efficacy in clinical settings.
- Mechanistic Studies : Investigating specific molecular targets and pathways involved in its biological activity.
Q & A
Q. What are the recommended synthetic routes for N-Isopropylpyrrolidin-3-amine hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: this compound is typically synthesized via nucleophilic substitution or reductive amination. For example, describes a copper-catalyzed coupling method involving cyclopropanamine and pyridine derivatives under reflux (35°C, 48 hours), yielding ~17.9% after purification . Key factors affecting yield include:
- Catalyst selection : Copper(I) bromide improves regioselectivity.
- Solvent choice : Polar aprotic solvents like DMSO enhance reaction rates.
- Temperature control : Prolonged heating (>48 hours) may degrade intermediates.
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H NMR (400 MHz, CDCl₃) reveals characteristic peaks for the pyrrolidine ring (δ 2.8–3.2 ppm) and isopropyl group (δ 1.1–1.3 ppm) .
- HPLC : Purity assessment (>98%) using C18 columns with UV detection at 254 nm .
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 215 for the free base) .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Inspect gloves for integrity before use .
- Ventilation : Use fume hoods to avoid inhalation of hydrochloride dust .
- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
Q. How to resolve contradictions in spectral data (e.g., unexpected 13^1313C NMR shifts)?
Methodological Answer:
- Isomerism : The (R)-isomer () shows distinct shifts due to stereoelectronic effects. Compare with racemic mixtures using chiral HPLC .
- Solvent Artifacts : Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) may alter peak splitting. Re-run spectra in multiple solvents .
- Impurity Profiling : Use LC-MS to detect byproducts (e.g., overalkylated amines) .
Q. What computational methods predict the compound’s reactivity in nucleophilic environments?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
